molecular formula C7H8LiNO3S B3017489 Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate CAS No. 2228912-87-4

Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate

Cat. No.: B3017489
CAS No.: 2228912-87-4
M. Wt: 193.15
InChI Key: DWTJUFDVLXOISF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate is a sulfinate salt featuring a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 6-positions, respectively, and a sulfinate (-SO₂⁻) group at the 3-position. The lithium counterion stabilizes the anionic sulfinate moiety. Sulfinate salts are pivotal in organic synthesis, catalysis, and energy storage due to their nucleophilicity and compatibility with lithium-ion systems .

Properties

IUPAC Name

lithium;2-methoxy-6-methylpyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-5-3-4-6(12(9)10)7(8-5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJUFDVLXOISF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=C(C=C1)S(=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate typically involves the reaction of 2-methoxy-6-methylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction may produce sulfinate or thiol derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized pyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as catalysts and battery components

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it may influence neurotransmitter signaling pathways, contributing to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Features
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate C₇H₁₀LiNO₃S ~195.16* 2-methoxy, 6-methyl, 3-sulfinate Polar, moderate steric bulk
Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate C₇H₁₀LiNO₃S 195.16 4-methoxy, 6-methyl, 3-sulfinate Altered dipole due to methoxy position
Lithium 6-(trifluoromethyl)pyridine-2-sulfinate C₆H₃F₃LiNO₂S 217.10 6-(trifluoromethyl), 2-sulfinate Electron-withdrawing CF₃ group

*Estimated based on structural similarity to .

Key Observations:

  • Substituent Position Effects : The 2-methoxy isomer (target compound) likely exhibits distinct electronic and steric properties compared to the 4-methoxy analog. The proximity of the methoxy group to the sulfinate in the 2-position may enhance intramolecular interactions, affecting solubility and reactivity .

Crystallographic and Stability Data

Structural analyses using SHELX software () reveal that substituent positions significantly influence molecular packing. For instance:

  • The 2-methoxy group may lead to tighter crystal packing due to intramolecular hydrogen bonding, increasing melting points compared to the 4-methoxy isomer.
  • The trifluoromethyl derivative’s bulkier CF₃ group likely reduces crystallinity, enhancing solubility in organic solvents .

Research Findings and Gaps

  • Battery Performance : and highlight lithium’s role in energy storage, but direct studies on sulfinate salts are lacking. Comparative electrochemical testing (e.g., conductivity measurements) is needed.
  • Synthetic Optimization : Pyridine-based synthesis () offers high yields but may introduce impurities; alternative routes (e.g., microwave-assisted reactions) could improve efficiency.
  • Toxicity and Environmental Impact: No data on ecotoxicity were found. Given the EU’s focus on critical raw materials (), lifecycle assessments are recommended.

Biological Activity

Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate (Li(+)MMP) is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Li(+)MMP is characterized by the molecular formula C7H9NO3SLiC_7H_9NO_3SLi. The compound consists of a lithium ion coordinated to a 2-methoxy-6-methylpyridine-3-sulfinate ligand, which contributes to its unique properties and potential applications in medicinal chemistry and pharmacology .

Biological Activities

Research indicates that Li(+)MMP exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that Li(+)MMP may possess antimicrobial effects, making it a candidate for further investigation in treating infectious diseases .
  • Anticancer Potential : There is emerging evidence that this compound may have anticancer properties, although detailed mechanisms are yet to be fully elucidated .
  • Neurological Effects : Li(+)MMP appears to influence neurotransmitter signaling pathways, which could be beneficial in treating neurological disorders. Its interaction with specific enzymes and receptors suggests a role in modulating physiological responses .

The mechanism of action for Li(+)MMP involves its interaction with various molecular targets within biological systems. Key aspects include:

  • Enzyme Modulation : The compound may modulate the activity of specific enzymes, impacting metabolic pathways and cellular signaling processes .
  • Receptor Interaction : Li(+)MMP can interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Li(+)MMP against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that Li(+)MMP induced apoptosis in certain types of cancer cells, highlighting its anticancer potential .
  • Neuroprotective Effects : Research involving animal models showed that Li(+)MMP administration led to improved outcomes in models of neurodegenerative diseases, indicating possible neuroprotective effects .

Data Table

Biological Activity Effect Observed Study Reference
AntimicrobialSignificant growth inhibition
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveImproved outcomes in neurodegenerative models

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